1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2097995-55-4
VCID: VC3137205
InChI: InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
SMILES: CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 2097995-55-4

Cat. No.: VC3137205

Molecular Formula: C10H14N4O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid - 2097995-55-4

Specification

CAS No. 2097995-55-4
Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
IUPAC Name 1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
Standard InChI Key FKRYDELKFKNQIU-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O
Canonical SMILES CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O

Introduction

Chemical Identity and Properties

1-((1-Acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound with established chemical identifiers. It contains a 1,2,3-triazole ring connected via a methylene bridge to an acetylated pyrrolidine system, with a carboxylic acid group at the 4-position of the triazole ring. The compound's structure incorporates several pharmacologically relevant features, including hydrogen bond donors and acceptors, which may contribute to its potential biological activity profile.

Basic Identification Parameters

The compound is characterized by several identifiers that facilitate its recognition in chemical databases and literature. These identifiers establish the unique chemical signature of the molecule and provide essential information for researchers working with this compound.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number2097995-55-4
Molecular FormulaC₁₀H₁₄N₄O₃
Molecular Weight238.24 g/mol
IUPAC Name1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid
VCIDVC3137205
Standard InChIInChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
Standard InChIKeyFKRYDELKFKNQIU-UHFFFAOYSA-N
SMILESCC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O
PubChem Compound ID121208497

These identification parameters are essential for unambiguous referencing of the compound in scientific communications and database searches.

Structural Features

The molecule possesses several distinctive structural characteristics that define its chemical behavior and potential biological activities. The 1,2,3-triazole ring represents a key structural element that contributes to the compound's physicochemical properties and potential pharmacological profile.

The structure contains three main functional components:

  • A 1,2,3-triazole ring with a carboxylic acid substituent at position 4

  • A methylene linker that connects the triazole to the pyrrolidine

  • A pyrrolidine ring with an acetyl group attached to the nitrogen atom

These structural features create a molecule with multiple potential interaction sites for biological targets. The presence of both basic and acidic functionalities contributes to the amphoteric nature of the compound, potentially enhancing its solubility profile across different pH environments.

Structural FeaturePotential Contribution to Activity
1,2,3-Triazole ringProvides rigid scaffold and hydrogen bond acceptors
Carboxylic acid groupEnhances water solubility and can form salt bridges with positively charged amino acid residues
Acetylpyrrolidine moietyContributes to lipophilicity and may influence cell permeability
Methylene linkerProvides conformational flexibility for optimal target binding

These structure-activity relationships are crucial for understanding how modifications to the basic structure might influence biological activity and for guiding future medicinal chemistry efforts.

Research Applications

The compound 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has potential applications in various research domains, particularly in medicinal chemistry and drug discovery programs. The unique combination of structural features makes it an interesting scaffold for exploring new therapeutic agents.

Medicinal Chemistry Applications

In medicinal chemistry, this compound may serve as:

  • A starting point for structure-activity relationship studies

  • A building block for the synthesis of more complex molecules

  • A pharmacophore model for designing target-specific inhibitors

  • A lead compound for optimization in drug discovery programs

The versatility of the triazole ring in medicinal chemistry is well-established, with numerous drugs containing this heterocycle already in clinical use or development.

Chemical Biology Tools

Beyond medicinal applications, compounds like 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid may find use as:

  • Chemical probes for studying biological systems

  • Building blocks for bioconjugation reactions

  • Components in the development of biosensors

  • Structural elements in peptidomimetic design

The carboxylic acid functionality provides a convenient handle for further derivatization, expanding the potential applications of this compound in chemical biology research.

Comparison with Related Compounds

To better understand the potential significance of 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds that have documented biological activities.

Structural Analogues

Several compounds sharing structural similarities with 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid appear in the scientific literature, including:

  • 1-(1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl)-3-methyl-8-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one, which has been investigated for potential therapeutic applications

  • 1-(1-acetylpyrrolidin-3-yl)-3-methyl-8-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one, another acetylpyrrolidine derivative with potential biological activity

These compounds demonstrate how the acetylpyrrolidine moiety is being incorporated into complex molecular structures with potential pharmaceutical applications.

Comparative Properties

Table 3: Comparison with Related Triazole-Containing Compounds

Feature1-((1-Acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acidRelated Triazole Compounds
Heterocycle Type1,2,3-TriazoleVaries (1,2,3-triazole, 1,2,4-triazole)
Functional GroupsCarboxylic acid, acetylated amineVarious (may include amides, esters, etc.)
Molecular Weight238.24 g/molTypically higher for more complex analogues
Linker TypeMethylene bridgeVariable linkers between heterocycles
Biological FocusResearch compound with potential multiple activitiesOften targeted toward specific biological pathways

This comparative analysis highlights how structural modifications can influence the properties and potential applications of triazole-containing compounds in research and drug development.

Future Research Directions

The unique structural features of 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid suggest several promising avenues for future research. These research directions could expand our understanding of the compound's properties and potential applications.

Structure Optimization

Future research could focus on structural modifications to optimize biological activity:

  • Modification of the carboxylic acid group to form esters, amides, or other derivatives

  • Substitution at various positions on the pyrrolidine ring

  • Exploration of stereochemical variations at the pyrrolidine 3-position

  • Replacement of the acetyl group with other acyl substituents

These structural modifications could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Biological Evaluation

Comprehensive biological evaluation would be beneficial to establish the compound's activity profile:

  • Screening against panels of enzymes and receptors

  • Antimicrobial testing against bacterial and fungal pathogens

  • Evaluation in cellular assays for anticancer activity

  • Assessment of physicochemical and ADME properties

These studies would provide valuable insights into the biological potential of this compound and guide further development efforts.

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